molecular formula C6H3FN2O3 B595286 5-Fluoro-3-nitropicolinaldehyde CAS No. 1289047-69-3

5-Fluoro-3-nitropicolinaldehyde

Cat. No.: B595286
CAS No.: 1289047-69-3
M. Wt: 170.099
InChI Key: BTZBOIGVKWCLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-nitropicolinaldehyde is a versatile heteroaromatic building block designed for research and development applications. This compound features both an aldehyde and a nitro group on a fluorinated pyridine core, making it a valuable substrate for various synthetic transformations, including nucleophilic additions and metal-catalyzed cross-coupling reactions. Its structural motifs are commonly explored in medicinal chemistry for the synthesis of active pharmaceutical ingredients and in material science. Researchers value this compound for its potential in creating molecular libraries and developing novel chemical entities. The product is provided with high purity and is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1289047-69-3

Molecular Formula

C6H3FN2O3

Molecular Weight

170.099

IUPAC Name

5-fluoro-3-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3FN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H

InChI Key

BTZBOIGVKWCLBT-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 3 Nitropicolinaldehyde

Retrosynthetic Analysis of 5-Fluoro-3-nitropicolinaldehyde

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a blueprint for possible synthetic routes. The process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. ub.edujournalspress.com

The primary disconnections for this compound are:

C-CHO bond disconnection: This suggests the introduction of the formyl group as a late-stage functionalization. The precursor would be a 5-fluoro-3-nitropyridine derivative, which could be converted to the aldehyde via oxidation of a methyl group or by a direct formylation reaction.

C-NO2 bond disconnection: This points to a synthetic route where the nitro group is introduced onto a 5-fluoropicoline or a related precursor. This would involve an electrophilic nitration reaction, a common transformation in pyridine (B92270) chemistry. ontosight.aintnu.no

C-F bond disconnection: While nucleophilic aromatic substitution of fluorine can be a viable strategy, the presence of other activating groups might complicate selectivity. nih.govacs.org However, it suggests the possibility of starting from a corresponding chloro or bromo derivative.

Pyridine Ring Disconnection: This approach involves building the pyridine ring from acyclic precursors, a de novo synthesis. This can be achieved through various cyclization strategies, incorporating the required substituents at the appropriate positions during the ring-forming process. bohrium.comillinois.educhemrxiv.org

This analysis highlights two major strategic pathways: the sequential functionalization of a pre-formed pyridine ring and the construction of the substituted pyridine ring from acyclic starting materials.

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the complex pyridine core with the desired substitution pattern from the outset.

Cyclization Strategies for Pyridine Ring Formation

The construction of highly substituted pyridine rings can be achieved through various cycloaddition and condensation reactions. bohrium.comillinois.edu For a molecule like this compound, a potential strategy would involve the condensation of a fluorinated three-carbon component with a nitrogen source and another functionalized fragment.

One conceptual approach involves a [4+2] cycloaddition reaction. For instance, a fluorinated 1,3-dicarbonyl compound could react with an enamine derived from a nitro-containing precursor, followed by an oxidation step to yield the aromatic pyridine ring. The aldehyde functionality could be introduced later or carried through the synthesis in a protected form.

Reactant A Reactant B Reaction Type Key Considerations
Fluoromalondialdehyde equivalentNitro-containing enamine[4+2] Cycloaddition/CondensationRegioselectivity of the cyclization is crucial to obtain the desired substitution pattern. The stability of the nitro group under the reaction conditions must be considered.
1,1-Difluoro-3-nitroacetone derivativeEnaminoneMulti-component reactionOffers a convergent approach but requires careful optimization of reaction conditions to control the assembly of the multiple components.

Sequential Functionalization of Precursor Pyridine Systems

A more common and often more practical approach is the stepwise introduction of the required functional groups onto a simpler, commercially available pyridine derivative. This strategy relies on the directing effects of the existing substituents to control the regioselectivity of subsequent reactions. A logical starting material for such a sequence would be 2-methyl-5-fluoropyridine.

The synthesis would proceed through the following key steps:

Nitration: Introduction of the nitro group at the 3-position of 2-methyl-5-fluoropyridine.

Oxidation: Conversion of the methyl group at the 2-position to the aldehyde.

Derivatization from Related Fluorinated Pyridine Precursors

This approach leverages the existing chemistry of fluorinated pyridines, introducing the nitro and formyl groups in a controlled manner.

Introduction of the Nitro Group on Fluoropyridines

The nitration of pyridine rings is a well-established process, typically requiring strong acidic conditions. ontosight.aismolecule.com The presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the starting material, 2-methyl-5-fluoropyridine, will influence the regioselectivity of the nitration. The methyl group is an activating group, while the fluorine atom is deactivating. The nitration is expected to occur at the position meta to the fluorine and ortho or para to the methyl group, favoring the 3-position.

A typical nitration procedure would involve treating 2-methyl-5-fluoropyridine with a mixture of nitric acid and sulfuric acid.

Starting Material Reagents Product Key Considerations
2-Methyl-5-fluoropyridineHNO₃, H₂SO₄5-Fluoro-2-methyl-3-nitropyridineCareful control of temperature is necessary to avoid side reactions. The strong acidic conditions can potentially lead to degradation of the starting material.

Introduction of the Formyl Group (Aldehyde) on Nitropyridines

The final step in this synthetic sequence is the introduction of the formyl group at the 2-position. This can be achieved through the oxidation of the methyl group of the intermediate, 5-fluoro-2-methyl-3-nitropyridine.

Several methods exist for the oxidation of a benzylic-type methyl group to an aldehyde. thieme-connect.deorganic-chemistry.org Given the presence of the electron-withdrawing nitro and fluoro groups, a strong oxidizing agent might be required. However, care must be taken to avoid over-oxidation to the corresponding carboxylic acid. libretexts.org

Starting Material Oxidizing Agent Product Key Considerations
5-Fluoro-2-methyl-3-nitropyridineSelenium dioxide (SeO₂)This compoundSeO₂ is a classic reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a solvent like dioxane or acetic acid.
5-Fluoro-2-methyl-3-nitropyridineCerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)This compoundCAN is a powerful oxidant that can selectively oxidize benzylic methyl groups. thieme-connect.de
5-Fluoro-2-methyl-3-nitropyridineN-Bromosuccinimide (NBS) followed by hydrolysisThis compoundThis two-step method involves radical bromination of the methyl group followed by hydrolysis of the resulting dibromomethyl derivative.

Alternatively, direct formylation of a 5-fluoro-3-nitropyridine could be considered, although this is generally a more challenging transformation. wikipedia.orgtcichemicals.com Reactions like the Vilsmeier-Haack formylation typically require electron-rich aromatic substrates. chemrxiv.org

Halogen Exchange and Palladium-Catalyzed Coupling Strategies

The introduction of the key functional groups onto the picolinaldehyde scaffold can be achieved through several modern synthetic strategies. The choice between halogen exchange and palladium-catalyzed coupling often depends on the availability of starting materials and the desired bond formation sequence.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic ring. This reaction is particularly effective on electron-deficient rings, such as those containing a nitro group, which acts as a powerful activating group. A plausible synthetic route to this compound involves the fluorination of a corresponding 5-chloro or 5-bromo precursor.

The reaction typically employs a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent. The nitro group at the meta-position relative to the leaving group is crucial for activating the ring towards nucleophilic attack by the fluoride ion. The efficiency of these reactions can often be enhanced through the use of phase-transfer catalysts, which improve the solubility and nucleophilicity of the fluoride salt. While direct fluorination of pyridines can be achieved with reagents like AgF₂, these reactions may not be suitable for substrates with multiple electron-withdrawing groups, which can lead to low yields. acs.org

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the carbon-carbon and carbon-heteroatom bonds necessary for this compound. These methods are renowned for their broad functional group tolerance and mild reaction conditions. aablocks.com

A hypothetical approach could involve a Suzuki-Miyaura coupling, where a di-substituted pyridine, for example, a bromo-nitro-picolinaldehyde derivative, is coupled with a fluorinated organoboron reagent. Conversely, a fluoro-nitro-picoline bearing a halide could be coupled with a suitable organometallic partner to introduce the aldehyde group or a precursor.

More advanced strategies could involve tandem reactions. For instance, a cascade coupling involving the activation of two different C-X bonds on a pyridine precursor could be envisioned. aablocks.com The choice of the palladium catalyst, which consists of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand (e.g., Xantphos), is critical to the success and selectivity of these transformations. aablocks.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of multiple reaction parameters. The interplay between solvents, catalysts, temperature, and reaction time is critical for maximizing the efficiency of the synthetic pathway. numberanalytics.comnumberanalytics.com

Solvent Effects and Catalysis in Synthetic Pathways

Solvent Effects: The choice of solvent can dramatically influence reaction rates and outcomes. In halogen exchange (SNAr) reactions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. These solvents effectively solvate the cation of the fluoride salt, leaving a "naked" and highly reactive fluoride anion, thereby accelerating the rate of nucleophilic substitution.

For palladium-catalyzed cross-coupling reactions, the optimal solvent depends on the specific type of coupling. Ethers like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons such as toluene, are commonly used. The ability of the solvent to dissolve both the organic and inorganic reagents and to stabilize the catalytic species is paramount for an efficient reaction. rsc.org

Catalysis: In SNAr fluorination, while not always catalytic in the traditional sense, the use of phase-transfer catalysts like quaternary ammonium salts can be crucial. These catalysts facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.

In palladium-catalyzed reactions, the catalyst system—comprising the palladium precursor and a phosphine (B1218219) ligand—is the cornerstone of the transformation. The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The optimization of the catalyst system is a key area of research to enhance reaction efficiency. numberanalytics.com

The following interactive table illustrates a hypothetical optimization study for a Suzuki coupling to produce a precursor to the target molecule, highlighting the impact of different catalysts and solvents on the reaction yield.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. rsc.org The synthesis of this compound can be designed or optimized to align with these principles.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Catalysis: Employing catalytic reagents (e.g., palladium catalysts) in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents. Recent advances have shown that some nucleophilic fluorinations can be performed mechanochemically in a solid-state reaction, completely avoiding toxic, high-boiling solvents like DMSO. rsc.org Similarly, certain palladium-catalyzed reactions can be conducted in water using specialized surfactants.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. beilstein-journals.org Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input. acs.org

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

By integrating these advanced synthetic strategies, optimizing reaction conditions, and adhering to green chemistry principles, the synthesis of this compound can be achieved in an efficient, scalable, and environmentally conscious manner.

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 3 Nitropicolinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group in 5-Fluoro-3-nitropicolinaldehyde is further enhanced by the strong electron-withdrawing effects of the adjacent nitro group and the fluorine atom on the pyridine (B92270) ring.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com In this process, a nucleophile attacks the electron-deficient carbonyl carbon, breaking the pi (π) bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com This intermediate is typically an alkoxide, which is then protonated in a subsequent step to yield an alcohol.

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom.

Protonation: The resulting negatively charged alkoxide intermediate is protonated by a weak acid (like water or alcohol) to form the final addition product.

For this compound, the presence of the nitro and fluoro substituents makes the carbonyl carbon significantly more electrophilic compared to an unsubstituted picolinaldehyde, thus accelerating the rate of nucleophilic attack. Common nucleophiles that participate in these reactions include Grignard reagents (R-MgX), organolithium compounds (R-Li), cyanide ions (CN⁻), and hydrides (H⁻).

Condensation Reactions with Amines and Other Nucleophiles

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a two-step process that begins with a nucleophilic addition followed by a dehydration step. mdpi.com

The mechanism involves:

Hemiaminal Formation: The primary amine acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate. A rapid proton transfer results in the formation of a neutral hemiaminal (or carbinolamine). mdpi.com

Dehydration: The hemiaminal is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule and forming a protonated imine.

Deprotonation: A base removes the proton from the nitrogen atom to yield the final, neutral imine product.

The rate and equilibrium of this reaction can be influenced by the solvent and pH. Apolar aprotic solvents can favor the stability of the hemiaminal intermediate, while polar solvents may shift the equilibrium towards the formation of the Schiff base. mdpi.com

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. youtube.com

Oxidation: Powerful oxidizing agents, particularly those containing chromium(VI), are commonly used to convert aldehydes to carboxylic acids. ucr.edu These reagents include potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in acidic solutions. The aldehyde is typically oxidized further to the corresponding carboxylic acid under these conditions. ucr.edu

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol can be achieved using various reducing agents. The choice of reagent is crucial to avoid the simultaneous reduction of the nitro group.

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over nitro groups. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce both the aldehyde and the nitro group. commonorganicchemistry.com

Catalytic Hydrogenation: This method, using H₂ gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel, is also effective. However, catalytic hydrogenation is known to readily reduce nitro groups, making it unsuitable for the selective reduction of the aldehyde in this specific molecule. commonorganicchemistry.com

Below is a table summarizing common reagents for the transformation of the aldehyde group.

TransformationReagentProductSelectivity Note
Oxidation Chromium Trioxide (CrO₃), Sulfuric Acid (H₂SO₄), Water (H₂O)5-Fluoro-3-nitropicolinic acidPowerful, non-selective oxidation
Reduction Sodium Borohydride (NaBH₄), Methanol (MeOH)(5-Fluoro-3-nitropyridin-2-yl)methanolMild; generally selective for aldehydes over nitro groups
Reduction Lithium Aluminum Hydride (LiAlH₄)(5-Amino-3-fluoropyridin-2-yl)methanolStrong; reduces both aldehyde and nitro group
Reduction Hydrogen (H₂), Palladium on Carbon (Pd/C)(5-Amino-3-fluoropyridin-2-yl)methanolReduces both aldehyde and nitro group

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. It is also susceptible to reduction.

Reductions to Amino, Hydroxylamino, or Azoxy Pyridine Derivatives

The reduction of an aromatic nitro group can yield several different products depending on the reducing agent and the reaction conditions.

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). This can be accomplished with a variety of reagents:

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C or Raney Nickel is a highly efficient method. commonorganicchemistry.com

Metals in Acid: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are classic methods for this reduction. commonorganicchemistry.comresearchgate.net Tin(II) chloride (SnCl₂) also provides a mild way to achieve this transformation. commonorganicchemistry.com

Partial Reduction to Hydroxylamines: Under milder, controlled conditions, the nitro group can be partially reduced to a hydroxylamino group (-NHOH). The use of zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl) is a known method for synthesizing N-(3-pyridyl)hydroxylamines from the corresponding nitropyridines. researchgate.net Metal reducing agents in neutral or slightly acidic aqueous solutions can also yield hydroxylamines, although over-reduction to the amine is a potential side reaction. mdpi.com

Formation of Azoxy and Azo Derivatives: In some cases, particularly with reagents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds, reduction can lead to the formation of azo (-N=N-) or azoxy (-N=N⁺-O⁻-) compounds through condensation of intermediate nitroso and hydroxylamino species. commonorganicchemistry.com

The following table summarizes various reduction pathways for the nitro group.

ProductReagent(s)Typical Conditions
Amino (-NH₂) derivative H₂ / Pd/CCatalytic hydrogenation
Amino (-NH₂) derivative Fe / HCl or AcOHAcidic reduction
Amino (-NH₂) derivative Zn / HCl or AcOHAcidic reduction
Amino (-NH₂) derivative SnCl₂Mild acidic reduction
Hydroxylamino (-NHOH) derivative Zn / NH₄ClNeutral reduction researchgate.net
Azoxy derivative LiAlH₄Aromatic nitro compounds

Nucleophilic Aromatic Substitution (SₙAr) Activated by the Nitro Group

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides that contain strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism. wikipedia.org

In this compound, the fluorine atom is in a position ortho to the strongly electron-withdrawing nitro group. This arrangement makes the pyridine ring highly susceptible to SₙAr, with fluoride (B91410) acting as the leaving group.

The SₙAr mechanism involves two main steps:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. This stabilization is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). Fluorine is an excellent leaving group in SₙAr reactions, often reacting faster than other halogens (F > Cl ≈ Br > I), because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. nih.gov

This reactivity allows for the introduction of a wide variety of nucleophiles—such as alkoxides, amines, and thiols—onto the pyridine ring at the C5 position, displacing the fluorine atom.

Reactivity of the Fluoro Substituent

The fluorine atom at the 5-position is a key site of reactivity. Its behavior is profoundly influenced by the electronic effects of the other substituents on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound. The reaction is facilitated by the strong electron-withdrawing nitro group positioned ortho to the fluorine atom. This arrangement stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. The pyridine nitrogen atom also contributes to the activation of the ring towards nucleophilic attack.

The fluorine atom, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-fluorine bond. A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the fluoride ion.

While specific experimental data for this compound is not extensively documented, the reactivity can be inferred from analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgnih.govnih.gov Research on this similar molecule demonstrates successful SNAr reactions with various nucleophiles under relatively mild conditions. beilstein-journals.org

Table 1: Representative SNAr Reactions on a Structurally Analogous Fluoronitro Aromatic Compound (Data based on reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene) beilstein-journals.org

EntryNucleophileBaseSolventTemp (°C)Time (h)Product Yield (%)
1MethanolKOHMethanol800.585
2EthanolKOHEthanol800.683
3PhenolK₂CO₃DMF80367
4ThiophenolK₂CO₃DMF90346
5MorpholineK₂CO₃DMF85763
6PiperidineK₂CO₃DMF85351

Directed Ortho Metalation (DoM) Strategies Involving Fluorine

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.org The DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent site. wikipedia.orgbaranlab.org

Fluorine is recognized as a directing metalation group. unblog.fr In the context of this compound, the fluorine atom at C-5 could potentially direct metalation to the C-6 position. However, this strategy is complicated by the presence of the aldehyde group at C-2. Aldehydes are highly electrophilic and readily react with organolithium bases via nucleophilic addition to the carbonyl group. This competing reaction pathway would consume the base and prevent the desired ortho deprotonation.

To utilize a DoM strategy, the aldehyde group would likely need to be protected as a non-electrophilic derivative, such as an acetal, before treatment with the organolithium reagent. Following the metalation and subsequent reaction with an electrophile, the protecting group could then be removed to regenerate the aldehyde. No specific examples of DoM applied to this compound have been reported in the literature.

The activation of carbon-fluorine bonds in metal-catalyzed cross-coupling reactions is challenging due to the high bond strength. However, this transformation is feasible for aryl fluorides that are activated by strong electron-withdrawing groups. mdpi.comnih.gov The nitro group at the C-3 position of this compound provides the necessary electronic activation for the C-5 fluoro substituent to participate in such reactions.

Palladium- and nickel-based catalytic systems are commonly employed for the cross-coupling of activated aryl fluorides. mdpi.com Reactions like the Suzuki, Stille, and Heck couplings could potentially be applied. For instance, studies on the closely related 4-fluoro-3-nitro-benzaldehyde have shown successful Stille and Suzuki couplings in the presence of a palladium catalyst. researchgate.net This indicates that the C-F bond, activated by an ortho-nitro group, can undergo oxidative addition to a low-valent metal center, initiating the catalytic cycle. The aldehyde functionality is generally tolerant of these reaction conditions.

Pyridine Ring Reactivity and Transformations

The inherent properties of the substituted pyridine ring govern its broader reactivity patterns beyond the chemistry of the fluoro substituent.

Electrophilic Aromatic Substitution (EAS) is not considered an applicable reaction pathway for this compound. The pyridine ring itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom. wikipedia.org This deactivation is severely exacerbated by the presence of the strongly deactivating nitro group.

Furthermore, the conditions required for most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) typically involve strong acids. youtube.com Under these conditions, the basic nitrogen atom of the pyridine ring would be protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to an extreme extent, making electrophilic attack virtually impossible. wikipedia.orgrsc.org Consequently, attempts to perform EAS reactions on this substrate would not be expected to yield substitution products.

The pyridine core of this compound can participate in organometallic chemistry primarily through coordination to a metal center via the lone pair of electrons on the nitrogen atom. Pyridines are common ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals. wikipedia.orgresearchgate.net The electron-withdrawing nitro and fluoro substituents on the ring would reduce the basicity of the nitrogen atom, thus weakening its donor capability, but complex formation remains feasible.

The aldehyde group can also play a role in coordination. For example, it can be condensed with a primary amine to form a Schiff base. The resulting iminopyridine moiety can act as a robust bidentate ligand, coordinating to a metal center through both the pyridine and imine nitrogen atoms. wikipedia.org This allows for the construction of more complex organometallic architectures. While C-H activation at the pyridine core is a known process, it is typically more facile on electron-rich pyridines and would be challenging on this highly electron-deficient system. rsc.org

Rearrangement Reactions Involving the Pyridine Skeleton of this compound

While specific studies on the skeletal rearrangement of this compound are not extensively documented, the reactivity of related nitropyridine systems provides insight into potential transformation pathways. The inherent electronic characteristics of the pyridine ring, influenced by the electron-withdrawing nitro and fluoro substituents, as well as the aldehyde group, can predispose the molecule to undergo rearrangement under specific conditions.

One notable transformation observed in analogous compounds is the rearrangement of 3-nitropyridinium salts. Research has shown that quaternization of the pyridine nitrogen in 3-nitropyridine (B142982) derivatives can facilitate a ring-opening and subsequent recyclization cascade, leading to the formation of substituted pyrroles. researchgate.net This type of rearrangement is often initiated by a nucleophilic attack on the pyridine ring, followed by a series of bond cleavages and formations. For this compound, such a reaction could potentially be triggered by a suitable nucleophile, leading to a fundamental alteration of the heterocyclic core.

Another potential rearrangement pathway involves a sigmatropic shift of the nitro group. In the synthesis of 3-nitropyridines, a organic-chemistry.orgnih.gov sigmatropic shift of a nitro group from the nitrogen atom to the C3 position of the pyridine ring has been observed as a key mechanistic step. ntnu.noresearchgate.net While this is an intramolecular process, it highlights the mobility of the nitro group within the pyridine system under certain reaction conditions. It is conceivable that under thermal or photochemical activation, this compound could undergo a similar intramolecular rearrangement, although this remains a topic for further investigation.

Furthermore, more complex skeletal editing of pyridines has been demonstrated, involving conversion into fused bicyclic heterocycles. bohrium.com These transformations typically proceed through a sequence of nucleophilic addition, 6π-electrocyclic ring opening, and subsequent ring closure. The electron-deficient nature of the pyridine ring in this compound, accentuated by the nitro and aldehyde groups, would likely make it susceptible to the initial nucleophilic attack required to trigger such a cascade.

It is important to note that the presence of the aldehyde and fluoro substituents would significantly influence the course of any potential rearrangement. The aldehyde group could participate in intramolecular reactions or be a site for competing side reactions, while the fluorine atom's high electronegativity and potential to act as a leaving group could offer alternative reaction pathways.

Chemo- and Regioselectivity in Reactions of this compound

The chemical behavior of this compound is characterized by a high degree of chemo- and regioselectivity, primarily governed by the electronic effects of its substituents. The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group and, to a lesser extent, the fluorine atom and the aldehyde group. This electronic landscape dictates the preferential sites for nucleophilic attack.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a prominent reaction pathway for this compound. The positions ortho and para to the nitro group are highly activated towards nucleophilic attack. In this compound, this corresponds to the C2, C4, and C6 positions. The fluorine atom at the C5 position is not directly activated by the C3-nitro group in the same manner.

However, studies on related 3-nitropyridines have shown that nucleophilic attack often occurs at the position para to the nitro group. ntnu.no In the case of this compound, this would be the C6 position. The fluorine atom at C5 and the aldehyde at C2 also influence the regioselectivity. The aldehyde group's electron-withdrawing nature further activates the C6 position.

Research on 2-substituted-3-nitropyridines has demonstrated that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This suggests that in this compound, the nitro group itself could act as a leaving group, although fluorine is typically a better leaving group in SNAr reactions. In instances of 3-nitro-5-halopyridines, the 3-nitro group has been observed to be more susceptible to substitution than the halogen. nih.gov

The likely order of reactivity for nucleophilic substitution on the pyridine ring of this compound would be at the C6 position, followed by the C2 position (adjacent to the aldehyde and ortho to the nitro group), and potentially displacement of the fluorine at C5, depending on the nature of the nucleophile and reaction conditions.

Chemoselectivity: Aldehyde Reactivity vs. Ring Substitution

The presence of the aldehyde group introduces a competing reaction site. Strong nucleophiles can attack the electrophilic carbon of the aldehyde group in addition to the pyridine ring. The chemoselectivity of a given reaction will depend on the nature of the nucleophile and the reaction conditions.

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the "harder" electrophilic center of the aldehyde carbonyl group. Soft nucleophiles (e.g., thiols, cyanide) may preferentially attack the "softer" electrophilic positions on the aromatic ring.

Reaction Conditions: Temperature and solvent can also influence chemoselectivity. Lower temperatures often favor kinetic control, which may lead to attack at the most accessible site, while higher temperatures can favor thermodynamic control and potentially lead to rearrangement or substitution at a different position.

The interplay between these factors is crucial in determining the outcome of reactions involving this compound.

Table of Expected Reactivity

Reaction TypePosition(s) of AttackInfluencing FactorsPotential Products
Nucleophilic Aromatic Substitution (SNAr)C6 > C2 > C5Electron-withdrawing effects of NO₂, CHO, and F groups; nature of the leaving group (F vs. NO₂)6-substituted, 2-substituted, or 5-substituted pyridines
Nucleophilic Addition to AldehydeC=O of CHOHardness/softness of the nucleophile; steric hindranceSecondary alcohols
RearrangementPyridine SkeletonStrong nucleophiles; quaternization of ring nitrogen; thermal/photochemical conditionsSubstituted pyrroles, fused heterocycles

5 Fluoro 3 Nitropicolinaldehyde As a Versatile Building Block in Complex Molecule Synthesis

Construction of Fused Heterocyclic Ring Systems via 5-Fluoro-3-nitropicolinaldehyde

The aldehyde functionality of this compound serves as a key handle for the construction of fused ring systems. The electron-withdrawing nature of the nitro group and the fluorine atom enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is pivotal in condensation reactions that form the basis of many heterocyclic ring syntheses.

Synthesis of Pyridopyrimidine and Pyridotriazine Scaffolds

Pyridopyrimidines and pyridotriazines are important classes of fused heterocycles. While direct literature detailing the use of this compound in the synthesis of these specific scaffolds is not abundant, established synthetic routes allow for a logical projection of its utility.

The synthesis of pyridopyrimidines often involves the condensation of a 2-aminopyridine (B139424) derivative with a 1,3-dicarbonyl compound or its equivalent. In a plausible synthetic pathway, this compound could first be condensed with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, via a Knoevenagel condensation. The resulting vinylogous acceptor could then react with a suitable dinucleophile, like guanidine (B92328) or amidine, to construct the pyrimidine (B1678525) ring fused to the initial pyridine (B92270) core. The reaction would likely proceed through a Michael addition followed by intramolecular cyclization and subsequent aromatization.

Similarly, for the synthesis of pyridotriazines, the aldehyde group of this compound can be converted into a hydrazone by reaction with hydrazine (B178648) or a substituted hydrazine. This intermediate could then undergo cyclization with a suitable one-carbon synthon, or participate in a condensation reaction with a compound containing a reactive dinitrile or a similar functional group to form the triazine ring. The presence of the nitro group could influence the regioselectivity of the cyclization.

A general representation of a potential synthetic route to a pyridopyrimidine derivative is shown below:

Reactant 1Reactant 2Reagents/ConditionsProduct Type
This compoundMalononitrileBase (e.g., piperidine), heat2-((5-fluoro-3-nitropyridin-2-yl)methylene)malononitrile
2-((5-fluoro-3-nitropyridin-2-yl)methylene)malononitrileGuanidineBase (e.g., NaOEt), EtOH, reflux2,4-Diamino-6-(5-fluoro-3-nitropyridin-2-yl)pyrimidine

Annulation Reactions to Form Multi-Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. acs.org The aldehyde group of this compound is a prime functional group for initiating such reactions. For instance, it can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) where it acts as a dienophile or is part of the diene system after suitable derivatization.

More commonly, it can be a key component in tandem reactions that lead to the formation of multi-ring systems. chim.it For example, a reaction sequence could be initiated by a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization that is facilitated by the electronic properties of the nitro and fluoro substituents. The nitro group, being a good leaving group in some contexts (e.g., nucleophilic aromatic substitution), can also enable subsequent ring-forming reactions on the pyridine core itself, leading to complex polycyclic structures. nih.gov

Precursor to Functionalized Pyridine Derivatives for Material Science Applications

The unique electronic properties conferred by the fluoro and nitro substituents make this compound an attractive precursor for pyridine derivatives intended for applications in material science. These substituents can tune the optical and electronic properties of resulting materials, such as polymers and coordination complexes.

Incorporation into Polymeric Structures

Functionalized pyridines are valuable components in the synthesis of advanced polymers with tailored properties. acs.org The aldehyde group of this compound provides a convenient point of attachment for polymerization or for the synthesis of monomers. For instance, the aldehyde can undergo condensation polymerization with suitable difunctional compounds, such as diamines or diols, to form polyimines (Schiff bases) or polyacetals, respectively. The resulting polymers would feature the electronically modified pyridine ring as a repeating unit, which could impart specific properties like thermal stability, conductivity, or altered optical characteristics.

Alternatively, the aldehyde can be chemically modified, for example, through a Wittig reaction, to introduce a polymerizable group like a vinyl or styryl moiety. The resulting monomer could then be copolymerized with other vinyl monomers to create a range of functional polymers.

Polymerization MethodCo-monomer/ReactantPotential Polymer TypeKey Feature
Condensation Polymerization1,4-PhenylenediaminePoly(azomethine)Extended π-conjugation, potential for conductivity
Wittig Reaction followed by Radical PolymerizationTriphenylphosphonium ylide, then radical initiator (e.g., AIBN)Poly(vinylpyridine) derivativeTunable electronic properties from the substituted pyridine

Synthesis of Ligands for Coordination Chemistry (excluding biological applications)

Pyridine-based ligands are fundamental in coordination chemistry, forming stable complexes with a wide range of metal ions. acs.orgjscimedcentral.com The aldehyde group of this compound can be readily transformed into a variety of chelating functionalities. For example, condensation with amines or hydrazines can generate imine or hydrazone ligands, respectively. These, in turn, can coordinate to metal centers through the pyridine nitrogen and the imine/hydrazone nitrogen, forming stable chelate rings.

The electronic nature of the pyridine ring, as modulated by the fluoro and nitro groups, can significantly influence the properties of the resulting metal complexes. These substituents can affect the ligand field strength, the redox potential of the metal center, and the photophysical properties of the complex. Such tailored ligands are of interest in areas like catalysis and the development of new materials with specific magnetic or optical properties.

Role in Cascade and Multicomponent Reactions (MCRs)

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot, minimizing waste and saving time. elsevierpure.com The reactivity of the aldehyde group in this compound makes it an ideal candidate for participation in such processes.

In a hypothetical MCR, this compound could react with an amine and an isocyanide in a Ugi-type reaction, or with an active methylene compound and a nucleophile in a Hantzsch-like pyridine synthesis. The electron-deficient nature of the pyridine ring could also facilitate novel cascade sequences. For instance, an initial nucleophilic attack on the aldehyde could be followed by a series of intramolecular cyclizations and rearrangements, driven by the electronic push-pull system of the substituents. nih.gov While specific examples involving this compound are not prominently reported, the principles of MCRs and cascade reactions strongly suggest its potential as a valuable synthon in this area of research. rug.nl

Stereochemical Control and Asymmetric Synthesis Leveraging this compound

The aldehyde functionality of this compound is a prime site for asymmetric transformations, such as aldol (B89426) reactions, Henry (nitroaldol) reactions, and the formation of chiral imines which can then undergo further diastereoselective reactions. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, are expected to impact the reactivity of the aldehyde and the stability of any intermediates, thereby influencing the conditions required for stereocontrol.

Potential Asymmetric Strategies:

Chiral Auxiliaries: One common strategy involves the temporary attachment of a chiral auxiliary to the molecule. For instance, reaction of this compound with a chiral amine or hydrazine, such as the well-known (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), would form a chiral hydrazone. Deprotonation of this hydrazone would generate a chiral aza-enolate, which could then react with various electrophiles. The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent cleavage of the auxiliary would yield the chiral product. However, specific examples and data on the diastereomeric excesses (d.e.) or enantiomeric excesses (e.e.) achieved with this compound in such systems are not currently available in the literature.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions by forming a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor like this compound. Similarly, chiral thiourea (B124793) or cinchona alkaloid-based catalysts are known to promote enantioselective Henry reactions between nitroalkanes and aldehydes. mdpi.com The application of these catalysts to this compound could potentially yield chiral β-nitroalcohols with high enantioselectivity.

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used to catalyze a vast array of asymmetric transformations. For example, a chiral Lewis acid could coordinate to the aldehyde oxygen of this compound, activating it towards nucleophilic attack and simultaneously shielding one face of the carbonyl group, thus directing the stereochemical outcome of the reaction.

Despite these well-established principles and the theoretical potential of this compound as a substrate in asymmetric synthesis, the absence of concrete experimental data in the public domain prevents a detailed discussion of its specific applications, including the generation of data tables with research findings. The scientific community awaits published research to fully understand and exploit the stereochemical possibilities offered by this particular fluorinated and nitrated pyridine aldehyde.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Fluoro 3 Nitropicolinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the electronic environment of individual nuclei. For 5-Fluoro-3-nitropicolinaldehyde, a multi-faceted NMR approach is necessary to assign all proton, carbon, and fluorine signals and to establish the connectivity of the molecule.

Detailed Proton and Carbon-13 NMR Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic shifts and coupling patterns influenced by the electron-withdrawing nature of the nitro group, the fluorine atom, and the aldehyde functionality on the pyridine (B92270) ring.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring, in addition to the aldehyde proton signal. The aldehyde proton (CHO) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The pyridine ring protons will exhibit splitting patterns dictated by their coupling with each other and with the fluorine atom.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon is expected to be the most downfield signal, typically appearing between δ 185-195 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-170 ppm), with their precise chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon attached to the nitro group is also expected to be significantly deshielded.

To illustrate the expected chemical shifts, a data table based on analogous compounds such as 3-nitropicolinaldehyde (B84672) and 5-fluoropicolinaldehyde is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity
H-48.0 - 8.3-Doublet of doublets
H-68.8 - 9.1-Doublet
CHO9.9 - 10.2-Singlet
C-2-150 - 155Singlet
C-3-145 - 150Singlet
C-4-125 - 130Doublet
C-5-160 - 165 (with large ¹JCF)Doublet
C-6-140 - 145Doublet
CHO-190 - 195Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. huji.ac.ilcore.ac.uk Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. huji.ac.ilaip.org In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic effects of the nitro and aldehyde groups on the pyridine ring. The signal will likely appear as a doublet of doublets due to coupling with the adjacent protons on the pyridine ring (H-4 and H-6). The magnitude of these coupling constants (J-coupling) provides valuable information about the through-bond connectivity.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring. libretexts.org Cross-peaks in the COSY spectrum would connect the signals of H-4 and H-6, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.orgyoutube.com This would allow for the direct assignment of the carbon signals for C-4 and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. libretexts.orgcolumbia.edu For instance, the aldehyde proton signal would show a correlation to the C-2 carbon of the pyridine ring, confirming the position of the aldehyde group. Correlations would also be expected between the ring protons and various ring carbons, allowing for the complete and unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further enables the elucidation of fragmentation pathways, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its atomic composition. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental formulas.

Technique Information Obtained Expected Result for C₆H₃FN₂O₃
HRMS (e.g., ESI-TOF)Exact mass of the molecular ion[M+H]⁺ calculated: 171.0150, [M-H]⁻ calculated: 169.0000

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. For this compound, the fragmentation pattern is expected to be influenced by the presence of the nitro, fluoro, and aldehyde groups.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). researchgate.net The aldehyde group can undergo fragmentation through the loss of CO (28 Da) or the formyl radical (CHO, 29 Da). The fluorine atom is generally a stable substituent but can be lost in higher energy fragmentation processes.

A plausible fragmentation pathway for this compound could involve the initial loss of the nitro group, followed by the loss of carbon monoxide from the aldehyde group. The stability of the pyridine ring would likely lead to characteristic ring fragmentation patterns.

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Plausible Structure of Fragment
170NO₂1245-Fluoropicolinaldehyde radical cation
170CO1425-Fluoro-3-nitropyridine radical cation
124CO96Fluoropyridine radical cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum would likely exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl group (C=O) of the aldehyde, typically in the range of 1690-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would also produce strong, distinct bands, expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibration would likely appear as a strong band in the region of 1000-1400 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. Therefore, the symmetric stretching of the nitro group and the vibrations of the pyridine ring would be expected to be prominent. The C=O stretch of the aldehyde would also be observable.

A hypothetical data table of expected vibrational modes is presented below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H stretch (aromatic)3000-3100Medium to WeakMedium
C-H stretch (aldehyde)2720-2820WeakMedium
C=O stretch (aldehyde)1690-1740StrongMedium
C=C, C=N stretch (ring)1400-1600Medium to StrongStrong
NO₂ asymmetric stretch1500-1570StrongMedium
NO₂ symmetric stretch1300-1370StrongStrong
C-F stretch1000-1400StrongWeak
Ring bending modes600-900MediumMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound.

The crystal packing of this compound would be dictated by a variety of intermolecular forces. The presence of the polar nitro and aldehyde groups, along with the electronegative fluorine atom, would likely lead to significant dipole-dipole interactions. Hydrogen bonding, a strong directional interaction, could also play a role if suitable hydrogen bond donors are present in the crystalline environment, although the primary molecule itself lacks strong donors.

A detailed analysis of the bond lengths and angles obtained from X-ray crystallography would confirm the covalent structure of this compound. The bond lengths within the pyridine ring would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C=O bond of the aldehyde group would have a typical double bond length, and the C-N and N-O bonds of the nitro group would also have lengths indicative of their bond order.

The bond angles around the sp² hybridized carbons of the pyridine ring and the aldehyde group would be approximately 120°. The geometry of the nitro group would also be trigonal planar. Any significant deviations from these expected values could indicate steric strain or the influence of strong intermolecular interactions within the crystal.

A hypothetical data table of expected bond lengths and angles is provided below.

Bond Expected Bond Length (Å)
C=O~ 1.21
C-C (ring)~ 1.39
C-N (ring)~ 1.34
C-F~ 1.35
C-N (nitro)~ 1.48
N-O~ 1.22
Angle Expected Bond Angle (°)
C-C-C (ring)~ 120
C-N-C (ring)~ 117
O=C-C~ 124
O-N-O~ 125

Theoretical and Computational Chemistry Studies on 5 Fluoro 3 Nitropicolinaldehyde

Quantum Mechanical (QM) Calculations

Quantum mechanics serves as the fundamental framework for describing the behavior of matter at the atomic and subatomic levels. mdpi.com For 5-Fluoro-3-nitropicolinaldehyde, QM calculations are instrumental in elucidating its electronic characteristics and predicting its chemical reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals (MOs). nih.gov An analysis of the molecular orbitals of this compound reveals the distribution of electron density and the nature of chemical bonds within the molecule. rsc.org The interaction between the atomic orbitals of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms leads to the formation of bonding, anti-bonding, and non-bonding molecular orbitals. libretexts.org The presence of the electronegative fluorine atom and the electron-withdrawing nitro group significantly influences the energy levels and shapes of these orbitals.

The molecular orbital energy level diagram for a molecule like this compound would show a series of occupied and unoccupied orbitals. The occupied orbitals with the highest energy are termed the Highest Occupied Molecular Orbitals (HOMO), while the unoccupied orbitals with the lowest energy are the Lowest Unoccupied Molecular Orbitals (LUMO). pressbooks.pub

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. wikipedia.orgtaylorandfrancis.com This theory is a powerful tool for predicting how this compound will interact with other chemical species. numberanalytics.com

The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of the LUMO, making the molecule a good electrophile.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.2
LUMO-2.5
HOMO-LUMO Gap5.7

Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific computational methods.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. numberanalytics.comlibretexts.org For this compound, an ESP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

Regions of negative electrostatic potential, typically colored red or orange, are associated with lone pairs of electrons and are likely sites for electrophilic attack. youtube.comresearchgate.net In this molecule, these would be concentrated around the oxygen atoms of the nitro and aldehyde groups. Conversely, regions of positive potential, colored blue, indicate areas where the nuclei are less shielded by electrons and are susceptible to nucleophilic attack. wuxiapptec.com Such areas would be expected near the hydrogen atoms and the carbon atom of the aldehyde group.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules like this compound. aps.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, the bond lengths, bond angles, and dihedral angles that define the molecule's structure can be accurately predicted.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. researchgate.net This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds.

These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-F stretch. core.ac.uk Comparing the calculated spectrum with an experimental one can help confirm the molecule's identity and structure. scm.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AldehydeC=O Stretch~1700-1720
Nitro GroupAsymmetric N-O Stretch~1530-1560
Nitro GroupSymmetric N-O Stretch~1340-1370
Fluoro GroupC-F Stretch~1000-1100

Note: These are approximate ranges and the precise values would be obtained from DFT calculations.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the molecule's UV-Visible absorption spectrum. mdpi.com

Transition State Elucidation and Reaction Mechanism Prediction

Beyond studying the molecule in its ground state, computational methods can be used to explore its reactivity and the mechanisms of reactions it undergoes. walisongo.ac.idnih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the high-energy structures that connect reactants and products. arxiv.orgunige.ch

For this compound, DFT calculations could be used to model, for example, its oxidation or reduction, or its participation in a nucleophilic addition reaction at the aldehyde carbon. The calculated activation energies, which are the energy barriers to reach the transition states, provide quantitative insights into the feasibility and rate of these reactions. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the dynamics of its structural transitions. acs.org

For a molecule like this compound, MD simulations could be employed to understand the rotational dynamics around the single bonds, particularly the bond connecting the aldehyde group to the pyridine (B92270) ring. The orientation of the aldehyde group relative to the ring and the nitro group is crucial as it can influence the molecule's electronic properties, reactivity, and intermolecular interactions.

Hypothetical Application to this compound:

An MD simulation of this compound would likely be set up by defining a force field, which consists of a set of parameters that describe the potential energy of the system. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The simulation would then track the trajectory of each atom over a specified period, often on the scale of nanoseconds to microseconds.

The resulting trajectories can be analyzed to:

Identify low-energy conformers: By clustering the conformations sampled during the simulation, it is possible to identify the most stable or frequently occurring molecular shapes.

Determine rotational barriers: The energy required for the aldehyde group to rotate relative to the pyridine ring can be calculated, providing insight into the molecule's rigidity.

Analyze intramolecular interactions: MD simulations can reveal the presence and dynamics of intramolecular hydrogen bonds or other non-covalent interactions that might stabilize certain conformations. For instance, the interaction between the aldehyde oxygen and a hydrogen on the pyridine ring could be investigated.

Conformational studies on other substituted aldehydes and nitroaromatic compounds have demonstrated the utility of these approaches in understanding how different substituents affect molecular shape and stability. bohrium.comufms.br

Table 1: Potential Conformational Parameters for this compound from a Hypothetical MD Simulation

ParameterDescriptionHypothetical Value/Observation
Dihedral Angle (O=C-C=N)The angle defining the rotation of the aldehyde group relative to the pyridine ring.A bimodal distribution might be observed, indicating two primary low-energy conformations.
Rotational Energy BarrierThe energy required to rotate the aldehyde group by 180 degrees.Could be in the range of 5-10 kcal/mol, suggesting restricted rotation at room temperature.
Intramolecular DistancesDistances between key atoms, such as the aldehyde oxygen and the nitro group oxygens.Fluctuations in these distances would indicate the flexibility of the substituent groups.

Quantitative Structure-Property Relationships (QSPR) Modeling (excluding biological activity prediction)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. longdom.org These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. QSPR is a valuable tool in chemical research, as it can be used to estimate properties for which experimental data is unavailable, thus saving time and resources. qsardb.org

For this compound, QSPR models could be developed to predict a range of physicochemical properties. The process would involve:

Calculating Molecular Descriptors: A wide array of descriptors can be calculated from the 2D or 3D structure of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). nih.gov

Developing a Model: Using a dataset of compounds with known properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to create a model that correlates the descriptors with the property of interest.

Validation: The predictive power of the model is assessed using internal and external validation techniques.

Potential QSPR Applications for this compound:

QSPR models have been successfully applied to predict various properties of nitroaromatic compounds, such as their thermal stability and impact sensitivity. nih.govresearchgate.net For this compound, QSPR could be used to estimate properties like:

Boiling Point: By correlating descriptors related to molecular size, polarity, and intermolecular forces with the boiling points of a series of related compounds.

Solubility: Models could predict the solubility in different solvents based on descriptors that capture the molecule's hydrophobicity and polarity.

Dipole Moment: Quantum chemical calculations, which are often used to generate descriptors for QSPR, can directly provide an estimate of the dipole moment.

Thermal Stability: For nitroaromatic compounds, descriptors related to the nitro group and bond dissociation energies are often important for predicting thermal properties like the heat of decomposition. nih.gov

A QSPR study on carbocyclic nitroaromatic compounds successfully predicted their melting points using electronic and topologic descriptors. longdom.org A similar approach could be envisioned for this compound.

Table 2: Examples of Molecular Descriptors and Their Relevance in QSPR for this compound

Descriptor TypeExample DescriptorProperty it may Influence
ConstitutionalMolecular WeightBoiling point, density
TopologicalWiener IndexBoiling point, viscosity
GeometricMolecular Surface AreaSolubility, reactivity
Quantum-ChemicalDipole MomentPolarity, intermolecular interactions
Quantum-ChemicalLowest Unoccupied Molecular Orbital (LUMO) EnergyElectron affinity, reactivity

It is important to emphasize that the accuracy of QSPR predictions depends heavily on the quality and relevance of the training dataset and the chosen descriptors. As no specific QSPR models for this compound have been published, the development of such models would be a valuable area for future research.

Future Research Directions and Unexplored Avenues for 5 Fluoro 3 Nitropicolinaldehyde Chemistry

Development of Novel Catalytic Transformations

The reactivity of the aldehyde and the electron-deficient nature of the pyridine (B92270) ring in 5-Fluoro-3-nitropicolinaldehyde make it a prime candidate for a variety of novel catalytic transformations. The presence of both a nitro group and an aldehyde offers opportunities for selective and sequential reactions.

Future research could focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde group would be a significant advancement. This could involve chiral Lewis acid catalysis to activate the picolinaldehyde for reactions such as asymmetric Mannich or aldol (B89426) reactions, providing access to valuable chiral building blocks. scispace.comnih.govrsc.org

Cross-Coupling Reactions: While the C-F bond is generally strong, its activation through innovative catalytic systems could lead to novel C-C and C-heteroatom bond formations. Similarly, the nitro group can be a handle for various transformations.

Reductive Cyclizations: The nitro and aldehyde groups in proximity on the pyridine ring could be exploited in catalytic reductive cyclization reactions to generate fused heterocyclic systems. For instance, palladium-catalyzed reductive N-heteroannulation using carbon monoxide sources could lead to the synthesis of substituted indole (B1671886) derivatives. beilstein-journals.org

Direct C-H Functionalization: The electron-deficient nature of the pyridine ring could facilitate direct C-H functionalization at other positions on the ring, a highly atom-economical approach to complex molecules. acs.orgresearchgate.net

Integration into Flow Chemistry Systems for Scalable Synthesis

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. nih.govcinz.nz For a potentially energetic molecule like a nitropyridine derivative, flow chemistry presents a particularly attractive avenue for research.

Key areas for exploration include:

Safe and Scalable Production: Developing a continuous flow synthesis of this compound itself would be a crucial first step, potentially mitigating hazards associated with the handling of nitrated intermediates. chemrxiv.orgresearchgate.netnih.govfigshare.com

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems would enable the rapid generation of libraries of derivatives from this compound for screening in various applications. nih.gov

Exploration of Photoredox and Electrochemical Reactivity

The nitroaromatic and aldehyde functionalities of this compound make it a compelling substrate for investigation under photoredox and electrochemical conditions. These methods offer green and mild alternatives to traditional synthetic protocols. beilstein-journals.orgdntb.gov.ua

Future research directions could involve:

Radical-Based Transformations: The nitro group can be readily reduced to a radical anion under photoredox or electrochemical conditions, opening up pathways for novel bond formations. researchgate.netresearchgate.net This could be exploited in reductive coupling reactions with various partners.

Photochemical C-H Functionalization: Visible-light-mediated photoredox catalysis could enable the direct C-H functionalization of the pyridine ring, for example, through a Minisci-type reaction to introduce alkyl or other groups. organic-chemistry.orgresearchgate.net

Electrochemical Synthesis: The electrochemical reduction of the nitro group to an amine or the oxidation/reduction of the aldehyde could be explored as a green and controllable method for derivatization.

Deoxygenative Reductive Olefination: Photoinitiated carbonyl-metathesis reactions could be explored for the deoxygenative reductive olefination of the aromatic aldehyde group. rsc.org

Design and Synthesis of Advanced Functional Materials (excluding direct human application)

The inherent electronic properties of the fluorinated and nitrated pyridine ring suggest that this compound could serve as a valuable building block for the synthesis of advanced functional materials. Pyridine derivatives are known to be useful in material science. nbinno.commdpi.com

Potential avenues for research include:

Polymer Synthesis: Incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to materials with tailored electronic, optical, or thermal properties. nbinno.com The high fluorine content could impart desirable characteristics such as hydrophobicity and thermal stability.

Organic Dyes and Pigments: The chromophoric nature of the nitropyridine system could be exploited in the design and synthesis of novel organic dyes and pigments with specific absorption and emission properties. nbinno.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the aldehyde oxygen could act as coordination sites for metal ions, enabling the construction of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Mechanistic Investigations of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. The multifunctional nature of this compound presents opportunities for intricate and potentially novel reaction pathways.

Areas for in-depth mechanistic study include:

Vicarious Nucleophilic Substitution (VNS): Investigating the regioselectivity and mechanism of VNS reactions on the electron-deficient pyridine ring would provide valuable insights for C-H functionalization. acs.orgacs.orgnih.gov

Photoredox Catalytic Cycles: Elucidating the detailed mechanism of photoredox-catalyzed reactions involving this compound, including the nature of the key intermediates and the role of the catalyst, is essential for optimizing these transformations. organic-chemistry.org

Theoretical Calculations: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict reactivity, and understand the electronic structure of intermediates and transition states in various transformations of this compound. nih.gov

Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as NMR and IR, could provide real-time information on the formation and consumption of intermediates in complex reaction mixtures.

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Apply molecular docking or MD simulations to study interactions with enzymatic targets. Use Gaussian or ORCA software to calculate transition states for SNAr reactions. Validate predictions with kinetic studies (e.g., Hammett plots) .

Q. Key Considerations

  • Contradictions in Data : Address discrepancies (e.g., purity vs. reactivity) by revisiting synthetic protocols or analytical calibration .
  • Safety : Nitro compounds are potential mutagens; follow strict PPE and waste disposal guidelines .

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